

Application Notes: Cbl-b-IN-11 Cell-Based Assays

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Compound of Interest

Compound Name: Cbl-b-IN-11

Cat. No.: B12378479

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Audience: Researchers, scientists, and drug development professionals.

Introduction

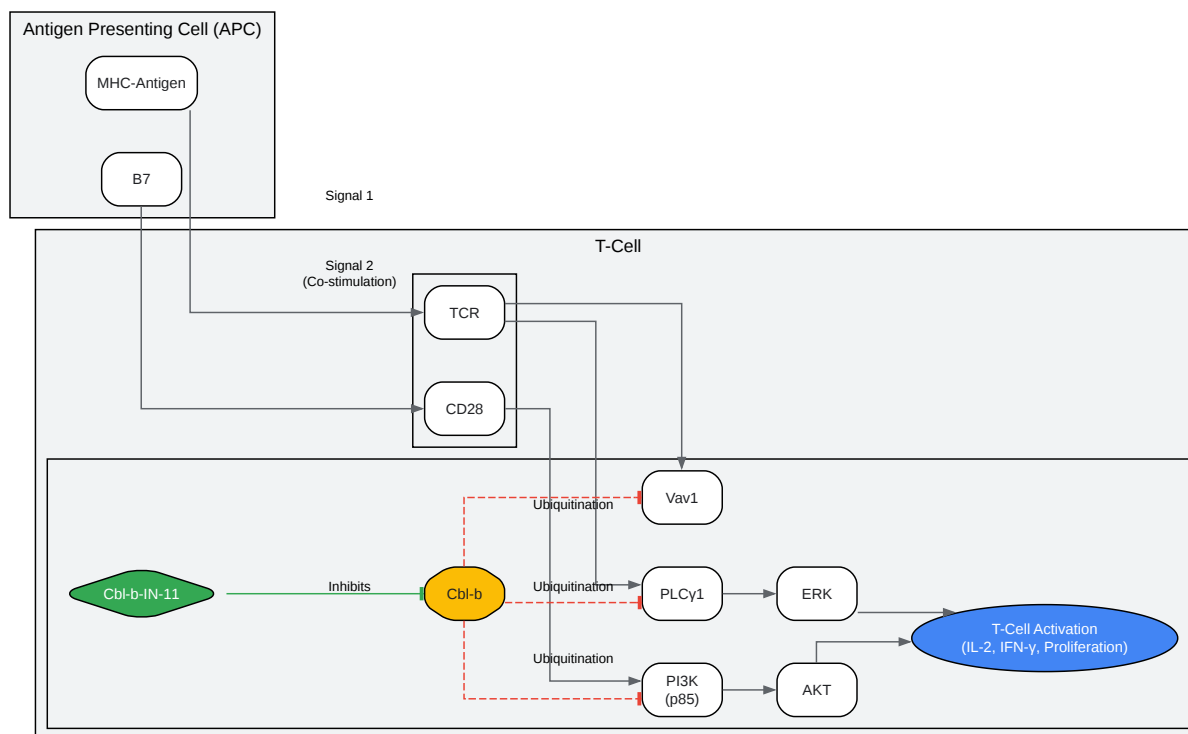
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation and tolerance.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-receptor, Cbl-b sets the threshold for T-cell activation.[1][3] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower this activation threshold, thereby enhancing T-cell and NK-cell mediated anti-tumor immunity.[4][5]

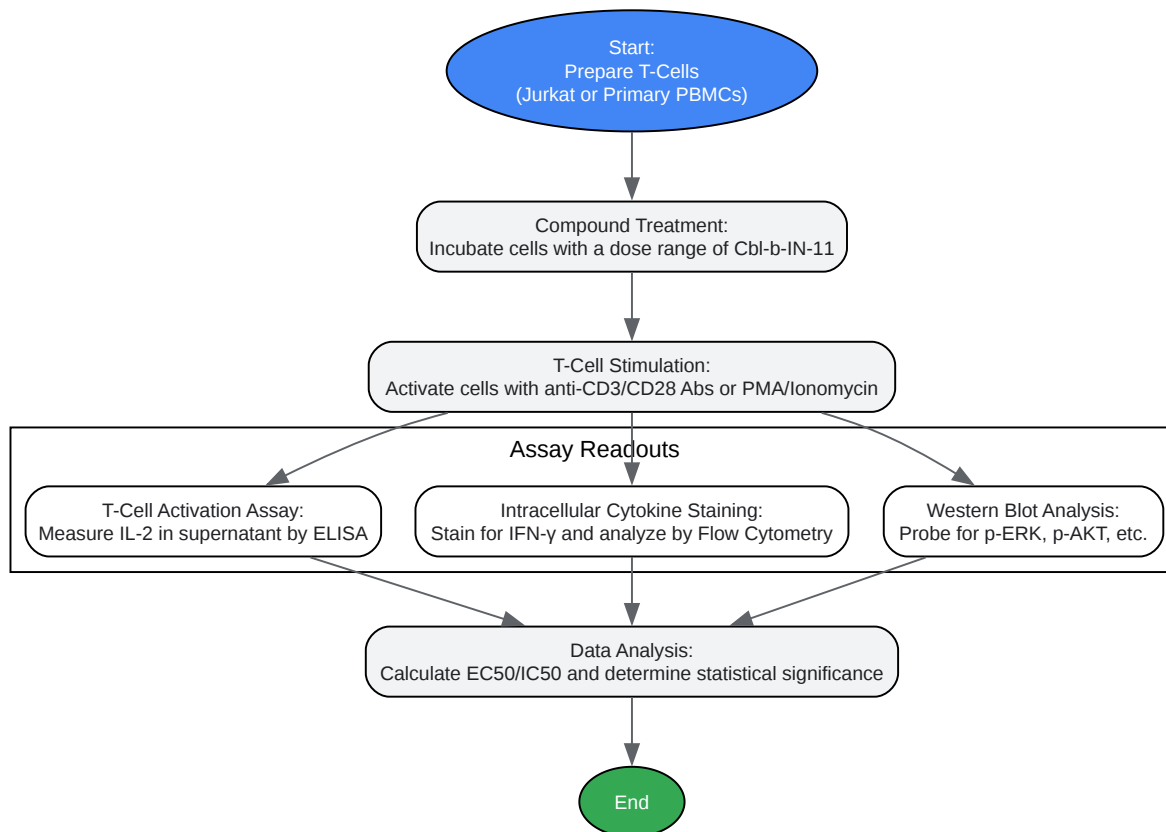
Cbl-b-IN-11 is a potent, small-molecule inhibitor of Cbl-b. These application notes provide detailed protocols for assessing the cellular activity of **Cbl-b-IN-11** by measuring its effect on T-cell activation, cytokine production, and downstream signaling pathways.

Mechanism of Action of Cbl-b Inhibition

T-cell activation requires two signals: (1) TCR engagement with an antigen-MHC complex on an antigen-presenting cell (APC) and (2) a co-stimulatory signal, primarily through the CD28 receptor. In the absence of strong CD28 co-stimulation, Cbl-b becomes activated and ubiquitinates key components of the TCR signaling cascade, such as PLC γ 1, Vav1, and the p85 subunit of PI3K.[1] This ubiquitination leads to their degradation or functional inactivation, thereby dampening the T-cell response and promoting a state of anergy or tolerance.

Cbl-b inhibitors like **Cbl-b-IN-11** block the E3 ligase activity of Cbl-b. This prevents the ubiquitination of its target proteins, effectively "releasing the brakes" on T-cell activation.^[4] The expected cellular consequences of Cbl-b inhibition include enhanced T-cell proliferation, increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ), and sustained downstream signaling.





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References

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